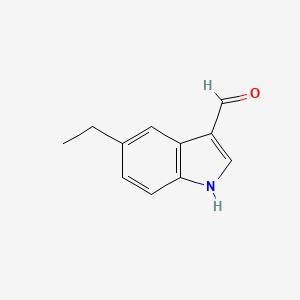

5-Ethylindole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-3-4-11-10(5-8)9(7-13)6-12-11/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKOWVABTZEEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001295428 | |

| Record name | 5-Ethyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68742-29-0 | |

| Record name | 5-Ethyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68742-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Ethylindole-3-carbaldehyde

Introduction: The Significance of the Indole-3-carbaldehyde Scaffold

The indole-3-carbaldehyde framework is a cornerstone in medicinal chemistry and drug development. As a versatile synthetic intermediate, it serves as a precursor to a vast array of biologically active compounds, including tryptamines, anti-migraine agents, and anti-cancer therapeutics. The specific derivative, 5-Ethylindole-3-carbaldehyde, offers a lipophilic ethyl group at the 5-position of the indole ring, a modification that can significantly influence pharmacokinetic and pharmacodynamic properties such as receptor binding affinity and metabolic stability.

This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the practical synthesis of the key precursor, 5-ethylindole, and its subsequent formylation. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack and Reimer-Tiemann reactions, offering field-proven insights into experimental design, causality behind procedural steps, and comparative analysis to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Key Precursor: 5-Ethylindole

The most direct and common starting material for the synthesis of this compound is 5-ethylindole. While commercially available, its synthesis from more fundamental building blocks is often required for cost-effective, large-scale production. The Fischer indole synthesis is a robust and widely employed method for this transformation, starting from the readily available 4-ethylaniline.

The Fischer Indole Synthesis: Mechanism and Rationale

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by thermal cyclization and ammonia elimination. For the synthesis of 5-ethylindole, 4-ethylphenylhydrazine is reacted with acetaldehyde.

Core Mechanism:

-

Hydrazone Formation: 4-ethylphenylhydrazine reacts with acetaldehyde to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[1][1]-Sigmatropic Rearrangement: A key electrocyclic reaction occurs where a new carbon-carbon bond is formed at the ortho position of the aromatic ring. This step is typically irreversible and is the driving force of the cyclization.

-

Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.

-

Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indole ring.

The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is critical as it facilitates both the initial hydrazone formation and the subsequent cyclization cascade.

Caption: Workflow for the Fischer Synthesis of 5-Ethylindole.

Part 2: Formylation of 5-Ethylindole: Crafting the Aldehyde

With 5-ethylindole in hand, the next critical step is the introduction of a formyl (-CHO) group at the C3 position. The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. The highest electron density is at the C3 position, making it the most nucleophilic and the preferred site of attack for most electrophiles.[2] Two classical and highly effective methods for this transformation are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.

Method 1: The Vilsmeier-Haack Reaction (Preferred Route)

The Vilsmeier-Haack reaction is widely regarded as the most efficient and reliable method for synthesizing indole-3-carbaldehydes.[3] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5] This method is favored for its high yields, excellent regioselectivity for the C3 position, and relatively mild conditions.[3][6]

Causality of Experimental Choices:

-

Reagent Formation: The reaction is initiated by cooling DMF to 0°C before the dropwise addition of POCl₃. This is a critical safety and efficiency step. The reaction between DMF and POCl₃ is highly exothermic; cooling prevents uncontrolled temperature spikes and degradation of the resulting Vilsmeier reagent (a chloroiminium salt).[7]

-

Electrophilic Attack: The electron-rich 5-ethylindole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The substitution occurs almost exclusively at the C3 position due to its higher electron density compared to other positions on the indole ring.[2][8]

-

Hydrolysis: The resulting iminium salt intermediate is stable until subjected to an aqueous workup. The addition of water hydrolyzes the iminium salt to the final aldehyde product.[5] This step is often performed under basic conditions to neutralize the acidic reaction mixture and facilitate product precipitation.[7]

Caption: Key stages of the Vilsmeier-Haack formylation of 5-ethylindole.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis [7][9]

-

Vilsmeier Reagent Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place anhydrous N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask in an ice-salt bath to 0-5°C. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 5-ethylindole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent solution over 1 hour.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35-40°C and stir for 1-2 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Then, add a solution of sodium hydroxide (e.g., 30% w/v) dropwise until the solution is strongly alkaline (pH > 12). This hydrolyzes the intermediate and precipitates the product.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Method 2: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is an alternative method for the formylation of electron-rich heterocycles like indoles.[1] The reaction typically involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide.[10] The key electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ.

Causality of Experimental Choices:

-

Dichlorocarbene Generation: The strong base deprotonates chloroform to form the trichloromethyl anion (⁻CCl₃), which rapidly undergoes alpha-elimination to generate the highly reactive and electron-deficient dichlorocarbene.[10][11]

-

Electrophilic Attack: The indole, or more accurately its conjugate base (indolide anion) formed under the strongly basic conditions, attacks the dichlorocarbene. This attack also preferentially occurs at the electron-rich C3 position.

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed during the aqueous work-up to yield the final aldehyde product.

-

Limitations: The Reimer-Tiemann reaction generally suffers from lower yields compared to the Vilsmeier-Haack method.[12] The strongly basic conditions and high temperatures can lead to side reactions, and the use of a biphasic solvent system can present mass transfer challenges.[12][13] In some heterocyclic systems, this reaction can lead to ring-expansion products, although this is less common for simple indoles.[12]

Caption: Key stages of the Reimer-Tiemann formylation of 5-ethylindole.

Detailed Experimental Protocol: Reimer-Tiemann Synthesis [14]

-

Reaction Setup: In a round-bottomed flask fitted with a reflux condenser and a mechanical stirrer, dissolve 5-ethylindole (1.0 eq.) in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 40% w/v, excess).

-

Reagent Addition: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (2.5-3.0 eq.) dropwise over 45-60 minutes, maintaining the temperature and ensuring continuous reflux.

-

Reaction Progression: After the chloroform addition is complete, continue heating the mixture for an additional 1-2 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure. Dilute the remaining aqueous slurry with water and carefully acidify with dilute hydrochloric acid to pH 4-5.

-

Purification: The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Part 3: Comparative Analysis and Data Presentation

For researchers and process chemists, the choice of synthetic route is dictated by factors such as yield, purity, scalability, cost, and safety. The Vilsmeier-Haack reaction is overwhelmingly the superior choice for the C3-formylation of indoles.

| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |

| Typical Yield | High to Excellent (85-95%)[9] | Low to Moderate (often <50%)[12] |

| Regioselectivity | Excellent for C3 position | Good for C3, but side products possible |

| Reaction Conditions | Mild (0°C to 40°C) | Harsher (60-70°C, strong base) |

| Reagents | POCl₃ / DMF (moisture sensitive) | CHCl₃ / NaOH (caustic) |

| Scalability | Highly scalable and reliable[3] | Challenging due to biphasic nature and exotherms[10] |

| Primary Electrophile | Chloroiminium salt (Vilsmeier Reagent) | Dichlorocarbene (:CCl₂) |

| Key Advantage | High yield, high purity, reliability | Does not require anhydrous conditions |

| Key Disadvantage | Requires anhydrous conditions | Low yields, harsh conditions |

Conclusion

The synthesis of this compound is most efficiently achieved via a two-stage process: the synthesis of the 5-ethylindole precursor, followed by its regioselective formylation. While the Fischer indole synthesis provides a reliable route to the precursor, the Vilsmeier-Haack reaction stands out as the method of choice for the critical formylation step. Its operational simplicity, mild conditions, and consistently high yields make it an invaluable tool for laboratory research and industrial production. Understanding the mechanistic rationale behind each step—from the controlled formation of the Vilsmeier reagent to the final hydrolysis—is paramount for achieving optimal results and ensuring a self-validating, reproducible synthetic protocol. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their drug discovery and development pipelines.

References

- 1. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. brainly.in [brainly.in]

- 12. chemistnotes.com [chemistnotes.com]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. sphinxsai.com [sphinxsai.com]

A Guide to the Spectroscopic Characterization of 5-Ethylindole-3-carbaldehyde

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Ethylindole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. While experimentally obtained spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and comparative data from closely related analogues, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of indole derivatives.

Introduction to this compound

This compound belongs to the indole family, a ubiquitous scaffold in natural products and pharmaceuticals. The presence of the ethyl group at the C5 position and the carbaldehyde at C3 imparts specific electronic and steric properties that influence its reactivity and spectroscopic behavior. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its role in subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the aldehyde proton, the ethyl group protons, and the N-H proton of the indole. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) are summarized in Table 1 .

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H | ~12.1 | broad singlet | - | The chemical shift of the N-H proton is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be downfield and broad due to hydrogen bonding. |

| CHO | ~9.9 | singlet | - | The aldehyde proton is highly deshielded and appears as a sharp singlet. |

| H2 | ~8.3 | singlet | - | This proton at the C2 position is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom, leading to a downfield shift. |

| H4 | ~8.0 | singlet | - | Due to the C5-ethyl substitution, this proton appears as a singlet. |

| H6 | ~7.2 | doublet | ~8.5 | This proton is ortho to H7 and shows a characteristic doublet. |

| H7 | ~7.4 | doublet | ~8.5 | This proton is ortho to H6 and shows a characteristic doublet. |

| -CH₂- | ~2.7 | quartet | ~7.6 | The methylene protons of the ethyl group are split by the adjacent methyl protons. |

| -CH₃ | ~1.2 | triplet | ~7.6 | The methyl protons of the ethyl group are split by the adjacent methylene protons. |

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of related indole-3-carbaldehydes. For instance, the aldehyde proton in indole-3-carbaldehyde itself resonates around 9.92 ppm in DMSO-d₆.[1] The electron-donating nature of the ethyl group at C5 is expected to cause a slight upfield shift for the protons on the benzene ring compared to the unsubstituted parent compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2 .

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~185.0 | The carbonyl carbon of the aldehyde is significantly downfield. |

| C2 | ~139.0 | |

| C3 | ~118.0 | |

| C3a | ~125.0 | |

| C4 | ~123.0 | |

| C5 | ~135.0 | This carbon is attached to the ethyl group. |

| C6 | ~121.0 | |

| C7 | ~112.0 | |

| C7a | ~137.0 | |

| -CH₂- | ~28.0 | |

| -CH₃ | ~16.0 |

Rationale for Predictions: These predictions are extrapolated from data for substituted indole-3-carbaldehydes.[1] The chemical shift of the carbonyl carbon is consistently observed in the 185 ppm region for this class of compounds. The ethyl group's influence on the aromatic carbon shifts is estimated based on standard substituent effects.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Workflow: NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands as detailed in Table 3 .

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400-3200 | Medium, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aldehyde) | 2850-2800 and 2750-2700 | Medium, two bands |

| C=O stretch (aldehyde) | 1670-1650 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to strong |

| C-N stretch | 1350-1250 | Medium |

Basis of Predictions: These predictions are based on the known IR absorption frequencies of indole-3-carbaldehyde and its derivatives.[1][2] The strong carbonyl stretch is a key diagnostic peak. The N-H stretch will likely be a broad band due to intermolecular hydrogen bonding in the solid state.

Experimental Protocol for IR Spectroscopy

Workflow: ATR-IR Spectroscopy

Caption: Simplified workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI-MS experiment, this compound is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions.

-

Molecular Ion (M⁺˙): m/z = 173. This corresponds to the molecular weight of the compound (C₁₁H₁₁NO).

-

[M-1]⁺: m/z = 172. Loss of a hydrogen atom from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.

-

[M-29]⁺: m/z = 144. This corresponds to the loss of the ethyl group (•C₂H₅) or the formyl group (•CHO).

-

[M-CH₃]⁺: m/z = 158. Loss of a methyl radical from the ethyl group via benzylic cleavage.

Justification: The predicted fragmentation pattern is based on the known mass spectra of related compounds such as 1-ethyl-1H-indole-3-carbaldehyde.[3] The stability of the indole ring suggests that the molecular ion will be relatively abundant.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

-

Predicted Exact Mass [M+H]⁺: 174.0919 (for C₁₁H₁₂NO⁺)

Experimental Protocol for Mass Spectrometry

Workflow: ESI-MS Analysis

Caption: General workflow for ESI-MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and comparison with analogous structures, serve as a reliable reference for researchers working with this compound. The included experimental workflows offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. It is recommended that this predictive data be used as a guide for the interpretation of experimentally obtained spectra.

References

Foreword: The Strategic Importance of the Indole-3-Carbaldehyde Scaffold

An In-Depth Technical Guide to the Biological Activity of 5-Ethylindole-3-carbaldehyde Derivatives

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1][2] Among its many functionalized forms, indole-3-carbaldehyde (I3A) stands out as a "privileged scaffold"—a molecular framework that is not only synthetically versatile but also capable of interacting with multiple biological targets to elicit a wide spectrum of therapeutic effects.[1][2] This guide focuses on a specific, rationally designed analogue: This compound . The introduction of an ethyl group at the C-5 position is a strategic modification intended to modulate the scaffold's physicochemical properties, primarily its lipophilicity. This can enhance membrane permeability, improve target engagement, and ultimately refine the compound's biological activity profile. By exploring the derivatives of this specific scaffold, we can delve into the nuanced interplay between chemical structure and biological function, offering a roadmap for researchers in drug discovery.

Synthetic Pathways and Derivative Generation

The power of the this compound scaffold lies in its synthetic accessibility and the reactivity of its core functional groups, which allow for the creation of extensive and diverse chemical libraries.

Core Synthesis: The Vilsmeier-Haack Reaction

The foundational this compound is typically synthesized from 5-ethylindole via the Vilsmeier-Haack reaction. This formylation reaction uses a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to introduce the aldehyde group at the electron-rich C-3 position of the indole ring.[3]

A Platform for Derivatization

Once the core scaffold is obtained, it serves as a launchpad for extensive chemical modifications. The primary points of diversification are the N-1 position of the indole ring and the C-3 carbaldehyde group. These modifications are crucial for tuning the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, which in turn govern its biological activity.

Caption: Synthetic diversification routes from the this compound core.

The Spectrum of Biological Activities

Derivatives of the indole-3-carbaldehyde scaffold have demonstrated a remarkable range of pharmacological effects. The 5-ethyl modification serves to fine-tune these activities, often enhancing potency and selectivity.

Anticancer Activity

The development of novel anticancer agents is a primary focus for I3A derivatives. These compounds exert their effects through multiple mechanisms, making them promising candidates for overcoming drug resistance.

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Several indole derivatives act as Vascular Disrupting Agents (VDAs) by binding to the colchicine site of β-tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, particularly in the endothelial cells lining tumor blood vessels.[4]

-

Enzyme and Receptor Inhibition: Derivatives have been designed as potent inhibitors of key proteins in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5]

-

Signaling Pathway Modulation: Indole-based sulfonohydrazides have shown the ability to inhibit critical cell survival pathways like the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.[6]

Caption: Key anticancer mechanisms of indole-3-carbaldehyde derivatives.

Comparative Anticancer Activity Data

| Compound Class | Target Cell Line | IC₅₀ / GI₅₀ (µM) | Mechanism of Action | Reference |

| Indole-Sulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | Apoptosis Induction | [6] |

| Indole-Sulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | Apoptosis Induction | [6] |

| Tyrphostin-Indole Hybrid (2a) | MCF-7/Topo (Resistant Breast) | 0.10 | EGFR/Kinase Inhibition | [5] |

| Tyrphostin-Ru Complex (3a) | 518A2 (Melanoma) | 0.6 | Kinase Inhibition | [5] |

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for new antimicrobial agents is critical. I3A derivatives, particularly Schiff bases and hydrazones, have shown significant promise.

Spectrum of Activity:

-

Antibacterial: These compounds are active against a range of both Gram-positive (Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli) bacteria.[7][8][9]

-

Antifungal: Potent activity has been observed against clinically relevant fungi, including Candida albicans and Aspergillus niger.[7][10] The parent compound, I3A, is known to have natural antifungal properties.[11]

Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include the inhibition of essential enzymes like DNA gyrase and the disruption of microbial cell membrane integrity.[10]

Comparative Antimicrobial Activity Data

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-Triazole Hybrid (3d) | MRSA | 3.125 | Not Specified |

| Indole-Triazole Hybrid (3d) | C. krusei | 3.125 | Not Specified |

| Indole Hydrazone (1a-1j) | MRSA | 6.25 - 100 | Not Specified |

| Thiazolidine Derivative (5d) | S. aureus | 37.9 - 113.8 (µM) | Not Specified |

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases. I3A derivatives have been developed to target these processes.

-

Anti-inflammatory Activity: Certain derivatives function as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[12] For example, an ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate derivative suppressed 5-LO product synthesis with an IC₅₀ of 0.23 µM.[12]

-

Antioxidant Activity: Many derivatives exhibit significant free-radical scavenging capabilities, which can be quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This activity is crucial for mitigating cellular damage caused by reactive oxygen species.[13]

Structure-Activity Relationships (SAR)

Understanding how specific structural changes affect biological activity is paramount for rational drug design.

-

C-5 Substitution: The nature of the substituent at the C-5 position is a critical determinant of activity. Halogenation (e.g., bromo, chloro) at this position has been shown to enhance antimicrobial potency.[8] An ethyl group, as in our core scaffold, increases lipophilicity, which can improve cell penetration and interaction with hydrophobic binding pockets in target proteins.

-

Aldehyde Group Modification: Converting the C-3 aldehyde into Schiff bases or hydrazones is a highly effective strategy.[7][14] The resulting imine (-C=N-) or hydrazone (-C=N-NH-) linkage extends the conjugated system and introduces new hydrogen bond donors/acceptors, allowing for novel interactions with biological targets.

-

N-1 Substitution: Alkylation or arylation at the indole nitrogen (N-1) can significantly impact activity. This modification can enhance potency by introducing additional van der Waals interactions or by blocking metabolic degradation at that site.

Standardized Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following are self-validating, field-proven protocols for assessing the key biological activities of this compound derivatives.

Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base.

-

Reagent Preparation: Dissolve this compound (1 mmol) in absolute ethanol (20 mL). In a separate flask, dissolve the desired primary amine (e.g., 4-chloroaniline) (1 mmol) in absolute ethanol (10 mL).

-

Reaction Setup: Add the amine solution to the aldehyde solution with stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.

-

Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol: Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The this compound scaffold represents a highly promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a diverse and potent range of biological activities, particularly in the realms of oncology and infectious diseases. The synthetic tractability of this core allows for extensive structure-activity relationship studies, enabling the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research should focus on:

-

In Vivo Evaluation: Advancing the most promising in vitro candidates to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetics.

-

Mechanism Deconvolution: Employing advanced biochemical and molecular biology techniques to precisely identify the cellular targets and pathways modulated by these compounds.

-

Development of Hybrid Molecules: Continuing the strategy of molecular hybridization to create dual-action agents that can target multiple pathways simultaneously, a promising approach for overcoming drug resistance.

This guide provides a foundational understanding of the vast potential held within this specific class of indole derivatives, encouraging further exploration and innovation in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 5. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

5-Ethylindole-3-carbaldehyde mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Ethylindole-3-carbaldehyde

Authored by a Senior Application Scientist

Abstract

The indole-3-carbaldehyde (I3A) scaffold is a cornerstone of significant biological activity, originating from the microbial metabolism of tryptophan and demonstrating a range of therapeutic potentials, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][3] While the parent molecule, I3A, is a known agonist of the Aryl Hydrocarbon Receptor (AhR), the specific mechanism of action for its derivatives, such as this compound, remains to be fully elucidated. This technical guide proposes a putative mechanism of action for this compound, grounded in the established pharmacology of the I3A scaffold. We hypothesize that the addition of an ethyl group at the 5-position modulates the affinity and efficacy of the molecule for the AhR, leading to a distinct profile of downstream cellular and immunological effects. This document provides a comprehensive framework for researchers, outlining a series of robust experimental protocols designed to systematically investigate and validate this proposed mechanism, from initial target engagement to cellular functional outcomes.

The Indole-3-Carbaldehyde Scaffold: A Foundation of Bioactivity

Indole-3-carbaldehyde (I3A) is a naturally occurring metabolite produced by gut microbiota from dietary tryptophan.[1][4] It has garnered significant attention for its role in maintaining intestinal homeostasis and its broader systemic effects. The primary mechanism attributed to I3A is its function as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][4] Activation of AhR by I3A in intestinal immune cells stimulates the production of Interleukin-22 (IL-22), which is crucial for mucosal reactivity and barrier integrity.[4] Furthermore, I3A has been shown to alleviate intestinal inflammation by inhibiting the NLRP3 inflammasome and reducing the production of reactive oxygen species (ROS).[1] Derivatives of the I3A scaffold have been synthesized and investigated for a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[2][5][6]

Proposed Mechanism of Action for this compound

We postulate that this compound retains the core mechanistic properties of its parent compound, I3A, acting as an agonist of the Aryl Hydrocarbon Receptor. The ethyl group at the 5-position is hypothesized to influence the molecule's lipophilicity and steric interactions within the AhR ligand-binding pocket, potentially altering its binding affinity, residence time, and subsequent downstream signaling efficacy compared to I3A.

The proposed signaling cascade is as follows:

-

Ligand Binding: this compound diffuses across the cell membrane and binds to the cytosolic AhR, which is part of a protein complex.

-

Nuclear Translocation: Upon binding, the AhR complex translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event initiates the transcription of a battery of target genes, including cytochrome P450 enzymes (e.g., CYP1A1), and immunomodulatory cytokines like IL-22.

-

Cellular Effects: The resulting changes in gene expression lead to the key downstream anti-inflammatory and antioxidant effects, such as the inhibition of the NLRP3 inflammasome pathway and the reduction of cellular ROS.

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for this compound.

Experimental Framework for Mechanistic Validation

To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required. This section provides detailed protocols for key assays.

Part 1: In Vitro Target Engagement and Primary Activity

The initial and most critical step is to confirm direct interaction with and functional activation of the AhR.

Caption: Experimental workflow for validating direct AhR target engagement.

Experiment 1.1: AhR Competitive Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the Aryl Hydrocarbon Receptor.

-

Methodology:

-

Prepare cytosolic extracts containing the AhR from a suitable source (e.g., guinea pig liver or AhR-overexpressing cells).

-

Incubate a constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) with the cytosolic extract.

-

In parallel incubations, add increasing concentrations of unlabeled this compound (competitor).

-

After incubation to equilibrium, separate bound from free radioligand using a method like hydroxylapatite adsorption.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Calculate the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

| Parameter | Description |

| Test Compound | This compound |

| Positive Control | TCDD (2,3,7,8-Tetrachlorodibenzodioxin) or I3A |

| Radioligand | [³H]TCDD |

| Readout | IC₅₀, Kᵢ (in nM or µM) |

Experiment 1.2: AhR-Dependent Reporter Gene Assay

-

Objective: To quantify the functional potency (EC₅₀) of this compound in activating AhR-mediated transcription.

-

Methodology:

-

Culture a suitable cell line (e.g., human hepatoma HepG2 cells) that has been stably or transiently transfected with a luciferase reporter plasmid containing multiple XRE sites upstream of the luciferase gene.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a defined period (e.g., 18-24 hours). Include a vehicle control and a positive control (e.g., TCDD).

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize luciferase activity to total protein content or a co-transfected control plasmid (e.g., Renilla luciferase).

-

Plot the normalized luciferase activity against the log concentration of the compound and fit a dose-response curve to determine the EC₅₀.

-

Experiment 1.3: Target Gene Expression Analysis by qPCR

-

Objective: To confirm that this compound induces the expression of endogenous AhR target genes.

-

Methodology:

-

Treat a relevant cell line (e.g., Caco-2 intestinal epithelial cells or primary immune cells) with this compound at its EC₅₀ concentration for various time points (e.g., 4, 8, 24 hours).

-

Isolate total RNA from the cells using a standard method (e.g., TRIzol extraction).

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative PCR (qPCR) using primers specific for known AhR target genes (CYP1A1, CYP1B1, AHRR) and a housekeeping gene for normalization (e.g., GAPDH).

-

Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

-

| Gene Target | Function | Expected Outcome |

| CYP1A1 | Xenobiotic metabolism, classic AhR target | Significant upregulation |

| AHRR | AhR Repressor, negative feedback loop | Significant upregulation |

| GAPDH | Housekeeping gene (control) | No change |

Part 2: Cellular and Immunological Effects

Following confirmation of AhR agonism, the downstream functional consequences must be investigated.

Caption: Workflow for investigating downstream cellular and immunological effects.

Experiment 2.1: NLRP3 Inflammasome Activation Assay

-

Objective: To determine if this compound can inhibit NLRP3 inflammasome activation, a key anti-inflammatory mechanism.[1]

-

Methodology:

-

Isolate bone marrow-derived macrophages (BMDMs) from mice.

-

Prime the BMDMs with Lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce NLRP3 inflammasome activation by adding ATP for 30-60 minutes.

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted IL-1β in the supernatant using a specific ELISA kit.

-

Assess cell viability using an LDH assay to rule out cytotoxicity.

-

Experiment 2.2: Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective: To evaluate the antioxidant capacity of this compound.

-

Methodology:

-

Seed Caco-2 cells or another suitable cell line in a 96-well plate.

-

Pre-treat the cells with this compound for 1-2 hours.

-

Induce oxidative stress by adding a ROS-generating agent (e.g., H₂O₂ or LPS).

-

Load the cells with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation.

-

Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

Compare the fluorescence levels in compound-treated cells to those in cells treated with the stressor alone.

-

Experiment 2.3: Intestinal Epithelial Barrier Function Assay

-

Objective: To assess the ability of this compound to protect or enhance intestinal barrier function.

-

Methodology:

-

Culture Caco-2 cells on permeable Transwell® inserts until they form a differentiated and polarized monolayer.

-

Measure the basal Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity.

-

Treat the cells from the basolateral side with an inflammatory stimulus (e.g., TNF-α) with or without co-treatment of this compound on the apical side.

-

Monitor TEER at regular intervals (e.g., 24, 48 hours) to assess barrier function. A decrease in TEER indicates compromised barrier integrity.

-

At the end of the experiment, monolayers can be fixed and stained for tight junction proteins (e.g., ZO-1, Occludin) via immunofluorescence to visualize barrier structure.

-

Summary and Data Interpretation

The successful execution of this experimental plan will provide a comprehensive profile of the mechanism of action for this compound.

| Experiment | Objective | Key Readout | Interpretation of Positive Result |

| 1.1 Binding Assay | Determine AhR affinity | Kᵢ value | The compound directly binds to the Aryl Hydrocarbon Receptor. |

| 1.2 Reporter Assay | Measure functional potency | EC₅₀ value | The compound is a functional agonist of AhR, capable of inducing gene transcription. |

| 1.3 qPCR | Confirm endogenous gene induction | Fold-change in CYP1A1, AHRR mRNA | The compound activates the AhR pathway in a cellular context. |

| 2.1 NLRP3 Assay | Assess anti-inflammatory activity | % Inhibition of IL-1β release | The compound exhibits anti-inflammatory properties by suppressing inflammasome activation. |

| 2.2 ROS Measurement | Evaluate antioxidant capacity | % Reduction in ROS | The compound has direct or indirect antioxidant effects, likely downstream of AhR activation. |

| 2.3 Barrier Function | Assess gut epithelial protection | TEER values, tight junction protein localization | The compound enhances or protects intestinal barrier integrity, a key therapeutic function. |

A positive result across all these assays would provide strong evidence that this compound acts as an AhR agonist with potent anti-inflammatory, antioxidant, and gut barrier-protective functions, validating our central hypothesis.

Conclusion

While direct evidence for the mechanism of this compound is currently lacking, its structural similarity to the well-characterized AhR agonist indole-3-carbaldehyde provides a strong foundation for a proposed mechanism. The framework presented in this guide offers a logical and scientifically rigorous pathway for researchers to elucidate its molecular interactions and cellular effects. The confirmation of this compound as a potent AhR modulator would position it as a promising candidate for further preclinical and clinical development in the context of inflammatory bowel diseases, metabolic syndrome, and other conditions linked to gut dysbiosis and immune dysregulation.

References

From Ancient Remedies to Modern Therapeutics: A Technical Guide to the Discovery and Isolation of Indole Alkaloids

Abstract

Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with over 4,100 known compounds.[1] Their profound physiological activities have positioned them as a cornerstone of both traditional medicine and modern drug discovery. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles and methodologies for the discovery and isolation of these valuable compounds. We will traverse the historical landscape of their discovery, delve into the intricacies of their biosynthesis, and present a detailed, field-proven guide to their extraction, purification, and structural elucidation, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical applicability.

A Rich History: The Dawn of Indole Alkaloid Chemistry

The journey into the world of indole alkaloids began long before their chemical structures were understood. Ancient civilizations utilized plants and fungi containing these compounds for medicinal and ritualistic purposes. For instance, Rauvolfia serpentina, a source of the antihypertensive agent reserpine, has been used in India for over 3,000 years to treat snake bites and insanity.[1] Similarly, the Aztecs used psilocybin-containing mushrooms in religious ceremonies.[1]

The formal scientific investigation of indole alkaloids commenced in the 19th century. A pivotal moment arrived in 1818 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated strychnine , the first indole alkaloid, from the seeds of Strychnos species.[1] However, the journey to fully understand its complex structure was arduous, with the correct formula only being determined in 1947.[1] The indole nucleus itself was first identified by Adolf von Baeyer in 1866 during his work on the dye indigo.[1][2] This foundational work paved the way for the isolation and characterization of a multitude of other significant indole alkaloids, including reserpine, and the celebrated anticancer agents, vincristine and vinblastine.[3]

Key Historical Milestones in Indole Alkaloid Discovery:

| Year | Discovery | Key Scientist(s) | Significance |

| 1818 | Isolation of Strychnine | Pierre Joseph Pelletier & Joseph Bienaimé Caventou | First isolation of an indole alkaloid.[1] |

| 1866 | Isolation of Indole | Adolf von Baeyer | Identification of the core indole structure.[1][2] |

| 1918 | Isolation of Ergotamine | Arthur Stoll | First pure ergot alkaloid isolated.[1] |

| 1950s | Discovery of Vincristine and Vinblastine | Robert Noble & Charles Beer | Landmark discovery of potent anticancer indole alkaloids.[4] |

The Blueprint of Nature: Biosynthesis of Indole Alkaloids

Understanding the biosynthetic pathways of indole alkaloids is paramount for researchers, as it provides insights into their structural diversity and potential for metabolic engineering. The universal precursor for all indole alkaloids is the amino acid tryptophan .[1]

The biosynthesis of the large and medicinally important class of terpenoid indole alkaloids (TIAs) is a particularly well-studied and complex process. It involves the convergence of two major metabolic pathways:

-

The Shikimate Pathway: This pathway provides the indole moiety in the form of tryptamine , which is produced from the decarboxylation of tryptophan.[2]

-

The Methylerythritol Phosphate (MEP) Pathway: This pathway generates the terpenoid component, secologanin .[5]

The crucial condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase, yields strictosidine , the central intermediate from which all TIAs are derived.[3][5] Subsequent enzymatic reactions, including cyclizations, oxidations, and rearrangements, lead to the vast array of TIA skeletons, such as the Corynanthe, Iboga, and Aspidosperma types.

Diagram: Biosynthetic Pathway of Terpenoid Indole Alkaloids

Caption: Generalized biosynthetic pathway of terpenoid indole alkaloids.

The Art of Separation: A Step-by-Step Guide to Isolation and Purification

The isolation of indole alkaloids from their natural sources is a multi-step process that leverages their physicochemical properties, primarily their basicity. The following protocols provide a detailed workflow, explaining the rationale behind each step.

Preliminary Steps: Sample Preparation

The initial preparation of the plant material is crucial for efficient extraction.

-

Drying: Plant material (e.g., leaves, roots, bark) should be thoroughly dried, either air-dried or in an oven at a controlled temperature (typically 40-60°C), to prevent enzymatic degradation of the alkaloids and to facilitate grinding.

-

Grinding: The dried material is then ground into a fine powder. This increases the surface area, allowing for better solvent penetration and more efficient extraction.

Extraction: Liberating the Alkaloids

The choice of extraction method and solvent is critical and depends on the nature of the alkaloids and the plant matrix.

The majority of indole alkaloids contain a basic nitrogen atom, allowing them to form salts with acids. This property is the cornerstone of their extraction and purification.

-

In an acidic medium (low pH): The nitrogen atom is protonated, forming a salt (R₃NH⁺). These alkaloidal salts are generally soluble in water and alcohol but insoluble in non-polar organic solvents.

-

In an alkaline medium (high pH): The proton is removed, and the alkaloid exists as a free base (R₃N). The free base is typically soluble in non-polar organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) but insoluble in water.

This protocol outlines a general method for the extraction of indole alkaloids from powdered plant material.

-

Defatting (Optional but Recommended):

-

Rationale: Plant materials often contain lipids and pigments that can interfere with subsequent purification steps. A preliminary extraction with a non-polar solvent removes these lipophilic compounds.

-

Procedure: Macerate or percolate the powdered plant material with a non-polar solvent such as hexane or petroleum ether. Discard the solvent.

-

-

Alkaloid Extraction (Method A: Acidic Extraction):

-

Rationale: This method extracts the alkaloids as their water-soluble salts.

-

Procedure:

-

Macerate the defatted plant material with an acidic aqueous solution (e.g., 1-5% hydrochloric acid or acetic acid).[6]

-

Filter the mixture to separate the acidic extract from the plant residue (marc).

-

Make the acidic extract alkaline by the gradual addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This will precipitate the alkaloids as free bases.

-

Extract the aqueous solution multiple times with a water-immiscible organic solvent (e.g., chloroform or dichloromethane). The free base alkaloids will partition into the organic layer.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

-

-

-

Alkaloid Extraction (Method B: Alkaline Extraction):

-

Rationale: This method directly extracts the alkaloids as free bases.

-

Procedure:

-

Moisten the defatted plant material with an alkaline solution (e.g., 10% sodium carbonate solution) to convert the alkaloidal salts into their free bases.[7]

-

Extract the now alkaline plant material with an organic solvent (e.g., chloroform or dichloromethane).

-

Filter the mixture and collect the organic extract.

-

Extract the organic solution with an acidic aqueous solution (e.g., 5% sulfuric acid). The alkaloids will move into the aqueous layer as their salts.

-

Separate the aqueous layer, make it alkaline with a base, and re-extract the liberated free base alkaloids with an organic solvent as described in Method A.

-

Evaporate the organic solvent to yield the crude alkaloid extract.

-

-

Diagram: Acid-Base Extraction Workflow

Caption: A typical workflow for the acid-base extraction of indole alkaloids.

Purification: Isolating Individual Compounds

The crude alkaloid extract is a complex mixture of different alkaloids and other plant metabolites. Chromatographic techniques are essential for the separation and purification of individual compounds.

-

Rationale: TLC is a rapid, inexpensive, and versatile technique used for the qualitative analysis of the crude extract, monitoring the progress of column chromatography, and for preliminary separation.

-

Stationary Phase: Silica gel plates are most common. For basic compounds like alkaloids, it is often advantageous to use plates treated with a base (e.g., by developing them in a solvent containing triethylamine or by exposure to ammonia vapor) to prevent streaking and improve separation.[8]

-

Mobile Phase: A mixture of solvents of varying polarity is used. Common mobile phases for indole alkaloids include chloroform:methanol or ethyl acetate:methanol, often with a small amount of ammonia or triethylamine to improve peak shape.

-

Visualization: Alkaloids are typically visualized by spraying the developed plate with Dragendorff's reagent , which produces orange to reddish-brown spots.[8]

-

Rationale: Column chromatography is the workhorse for the preparative separation of alkaloids from the crude extract.

-

Stationary Phase: Silica gel is the most widely used adsorbent. Alumina can also be employed.[4]

-

Elution: The separation is achieved by eluting the column with a solvent or a gradient of solvents of increasing polarity. Non-polar compounds will elute first, followed by more polar compounds. Fractions are collected and analyzed by TLC to identify those containing the desired alkaloids.

Experimental Protocol: Column Chromatography of a Crude Indole Alkaloid Extract

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform) and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient.

-

Fraction Collection: Collect small fractions of the eluate.

-

Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the same pure compound.

-

Evaporation: Evaporate the solvent from the combined fractions to obtain the purified alkaloid.

-

Rationale: HPLC offers higher resolution, speed, and sensitivity compared to column chromatography. It is used for both analytical quantification and preparative isolation of indole alkaloids.

-

Mode: Reversed-phase HPLC is the most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[9]

-

Mobile Phase: Typically a mixture of water (often buffered and containing an ion-pairing agent like heptanesulfonic acid to improve peak shape) and an organic modifier like acetonitrile or methanol.[10][11]

-

Detection: A UV detector is commonly used, as the indole chromophore absorbs UV light (typically around 220-280 nm).[10]

Structure Elucidation: Unveiling the Molecular Architecture

Once a pure compound has been isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

-

Rationale: MS provides information about the molecular weight of the compound and its fragmentation pattern, which can give clues about its structure.

-

Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for alkaloids, often providing the protonated molecule [M+H]⁺.[12] Tandem MS (MS/MS) experiments can be performed to fragment the parent ion and obtain structural information.[13][14] For indole alkaloids, a characteristic fragment ion at m/z 144 is often observed, corresponding to the indole moiety.[12][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful tool for determining the complete three-dimensional structure of a molecule.

-

Techniques:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These correlations are used to piece together the molecular structure.

-

The analysis of ¹H and ¹³C NMR spectra of related compounds like strychnine and brucine shows how small structural differences, such as the presence of methoxy groups, lead to detectable changes in the spectra, allowing for structural differentiation.[16]

Conclusion

The discovery and isolation of indole alkaloids is a field that beautifully marries historical knowledge with cutting-edge analytical science. From the early extractions of pioneers like Pelletier to the sophisticated chromatographic and spectroscopic techniques of today, the fundamental principles of leveraging the unique chemical properties of these compounds remain central. This guide has provided a comprehensive framework, grounded in both theory and practical application, to empower researchers in their quest to unlock the vast therapeutic potential held within this remarkable class of natural products. A thorough understanding of biosynthesis, coupled with a mastery of extraction, purification, and structural elucidation techniques, is the key to successfully navigating this exciting and rewarding area of scientific discovery.

References

- 1. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyjournal.org [microbiologyjournal.org]

- 3. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aphinfo.com [aphinfo.com]

- 5. journal.hep.com.cn [journal.hep.com.cn]

- 6. jocpr.com [jocpr.com]

- 7. Isolation, Identification & Analysis of Reserpine (Rauwolfia) [drsufiyan.blogspot.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]

An In-depth Technical Guide to 5-Ethylindole-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylindole-3-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the vast family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a reactive carbaldehyde group at the C-3 position, coupled with the electronic properties of the indole nucleus and the influence of the C-5 ethyl substituent, makes this compound a valuable and versatile building block in organic synthesis. Its derivatives have shown promise in a range of therapeutic areas, underscoring the importance of understanding its fundamental chemical properties for the development of novel pharmaceuticals.[1][2]

This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its synthesis, spectroscopic characterization, and reactivity. It is intended to serve as a resource for researchers and professionals engaged in drug discovery and development, offering insights into the rational design and synthesis of new indole-based therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | N/A |

| Molecular Weight | 173.21 g/mol | N/A |

| CAS Number | 68742-29-0 | N/A |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetonitrile, with limited solubility in non-polar solvents and water.[3] | N/A |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic iminium salt, known as the Vilsmeier reagent , from the reaction of a substituted amide (commonly N,N-dimethylformamide - DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[5][6][7] The electron-rich indole nucleus of the starting material, 5-ethylindole, then attacks this electrophile, leading to the formation of an intermediate which, upon hydrolysis, yields the desired 3-formylindole derivative.

The C-3 position of the indole ring is the most nucleophilic and, therefore, the most reactive towards electrophilic substitution. This regioselectivity is a key feature of indole chemistry and is exploited in the Vilsmeier-Haack formylation.

Caption: The Vilsmeier-Haack reaction workflow.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Ethylindole

The following is a generalized, step-by-step protocol for the synthesis of this compound based on established procedures for similar indole derivatives.[8]

Materials:

-

5-Ethylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Saturated sodium carbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Formation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add phosphorus oxychloride dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 5-ethylindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.

-

Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9. The product may precipitate as a solid. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

Caption: Step-by-step synthesis workflow.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons of the indole ring, the ethyl group, and the aldehyde.

Expected ¹H NMR Chemical Shifts (in ppm, relative to TMS):

-

Indole NH: A broad singlet typically appearing downfield (>10 ppm).

-

Aldehyde CHO: A sharp singlet in the range of 9.8 - 10.2 ppm.[9]

-

Indole H-2: A singlet or a narrow multiplet between 8.0 and 8.5 ppm.

-

Aromatic Protons (H-4, H-6, H-7): Signals in the aromatic region (7.0 - 8.0 ppm), with splitting patterns determined by their coupling to each other.

-

Ethyl Group (CH₂): A quartet around 2.7 - 2.9 ppm.

-

Ethyl Group (CH₃): A triplet around 1.2 - 1.4 ppm.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Chemical Shifts (in ppm):

-

Aldehyde C=O: A signal in the downfield region, typically between 180 and 190 ppm.[9]

-

Indole Carbons: A series of signals in the aromatic region (110 - 140 ppm), with quaternary carbons generally showing weaker signals.

-

Ethyl Group (CH₂): A signal around 25 - 30 ppm.

-

Ethyl Group (CH₃): A signal around 15 - 20 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands (in cm⁻¹):

-

N-H Stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹.[9]

-

C-H Stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=O Stretch (aldehyde): A strong, sharp band around 1650-1680 cm⁻¹.[9]

-

C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 173, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for indole-3-carbaldehydes include the loss of the formyl group (CHO, 29 Da) and fragmentation of the ethyl group.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the indole nucleus and the aldehyde functional group.

Reactions of the Indole Nucleus

-

N-Alkylation/Arylation: The indole nitrogen can be deprotonated with a strong base and subsequently alkylated or arylated to introduce substituents at the N-1 position.

-

Electrophilic Substitution: While the C-3 position is the most reactive towards electrophiles, further electrophilic substitution on the this compound ring (e.g., nitration, halogenation) would be directed by the existing substituents. The electron-donating ethyl group and the electron-withdrawing aldehyde group will influence the position of further substitution.

Reactions of the Aldehyde Group

The aldehyde group is highly versatile and can undergo a wide range of transformations, making this compound a valuable precursor for a diverse array of derivatives.[11]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (5-ethylindole-3-carboxylic acid) using common oxidizing agents.

-

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol (5-ethylindole-3-methanol).

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as:

-

Wittig Reaction: To form alkenes.

-

Henry Reaction: With nitroalkanes to form β-nitroalcohols.[11]

-

Knoevenagel Condensation: With active methylene compounds.

-

Reductive Amination: To form various substituted amines.

-

Schiff Base Formation: With primary amines to form imines.

-

Applications in Drug Discovery and Medicinal Chemistry

Indole-3-carbaldehyde and its derivatives are important scaffolds in medicinal chemistry, with a wide range of reported biological activities, including antimicrobial, antiviral, and anticancer properties.[12] The ability to functionalize both the indole ring and the aldehyde group allows for the creation of large and diverse chemical libraries for high-throughput screening.

The 5-ethyl substituent can influence the pharmacokinetic and pharmacodynamic properties of the molecule by altering its lipophilicity and steric profile, potentially leading to improved potency, selectivity, or metabolic stability of drug candidates. The exploration of derivatives of this compound is, therefore, a promising avenue for the discovery of new therapeutic agents.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its synthesis is readily achieved through the Vilsmeier-Haack reaction, and its rich reactivity at both the indole nucleus and the aldehyde functionality provides a versatile platform for the generation of diverse molecular architectures. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel, biologically active compounds. Further research into the specific biological activities of derivatives of this compound is warranted to fully exploit its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgsyn.org [orgsyn.org]

- 6. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 7. rsc.org [rsc.org]

- 8. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 5-Methyl-1H-indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Indole Scaffold: A Technical Guide to the Natural Occurrence of Substituted Indole-3-Carbaldehydes

This guide provides an in-depth exploration of the natural world's production of substituted indole-3-carbaldehydes. Intended for researchers, scientists, and professionals in drug development, this document delves into the biosynthesis, natural sources, and biological significance of this versatile class of molecules. We will explore the intricate enzymatic pathways that lead to their formation, their diverse roles in the producing organisms, and the methodologies for their isolation and characterization, underpinned by a foundation of scientific literature.

Introduction: The Significance of the Indole-3-Carbaldehyde Core